molecular formula C15H22N2O2 B14914212 Tert-butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)methylcarbamate

Tert-butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)methylcarbamate

Cat. No.: B14914212
M. Wt: 262.35 g/mol
InChI Key: LMNFSUDYAKHSNY-UHFFFAOYSA-N
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Description

Tert-butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)methylcarbamate: is a synthetic organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a tetrahydroisoquinoline moiety through a methylcarbamate linkage. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)methylcarbamate typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)methylcarbamate is used as an intermediate in the synthesis of various bioactive molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It serves as a model compound for understanding the structure-activity relationships of tetrahydroisoquinoline derivatives .

Medicine: Its ability to interact with specific molecular targets makes it a promising candidate for further investigation .

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • Tert-butyl (1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate
  • Tert-butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride
  • Tert-butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)carbamate

Comparison: Tert-butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)methylcarbamate is unique due to its specific substitution pattern on the tetrahydroisoquinoline ring. This structural feature can influence its biological activity and reactivity compared to other similar compounds. For example, the position of the carbamate group and the presence of additional substituents can affect the compound’s binding affinity to molecular targets and its overall pharmacological profile .

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

tert-butyl N-methyl-N-(1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17(4)13-6-5-12-10-16-8-7-11(12)9-13/h5-6,9,16H,7-8,10H2,1-4H3

InChI Key

LMNFSUDYAKHSNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC2=C(CNCC2)C=C1

Origin of Product

United States

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